5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic acid is a heterocyclic compound with the molecular formula C10H6O6 It is a derivative of chromene, featuring hydroxyl groups at positions 5 and 7, a carboxylic acid group at position 2, and a ketone group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid like sulfuric acid can yield the desired chromene derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antioxidant and antimicrobial properties.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
Similar Compounds
5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic acid: Known for its diverse biological activities.
5-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid: Similar structure but lacks one hydroxyl group.
7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid: Similar structure but lacks one hydroxyl group.
Uniqueness
This compound is unique due to the presence of two hydroxyl groups, which contribute to its enhanced biological activities and versatility in chemical reactions .
Properties
IUPAC Name |
5,7-dihydroxy-4-oxochromene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O6/c11-4-1-5(12)9-6(13)3-8(10(14)15)16-7(9)2-4/h1-3,11-12H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXKTBKFPFARKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)C(=O)C=C(O2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.